Structural and Functional Group Differentiation of Febuxostat Impurity 8 vs. Amide (Impurity 4) and Dicarboxylic Acid (Impurity 26) Analogs
Febuxostat Impurity 8 (des-cyano) is structurally differentiated from the API, Febuxostat, by the replacement of the 3-cyano (-C≡N) group with a formyl (-CHO) group [1]. This structural variation is distinct from other identified impurities: Impurity 4 (amide) contains a carboxamide group (-CONH2) at the same position , and Impurity 26 (dicarboxylic acid) features a carboxyl group (-COOH) . These differences in functional groups confer unique physicochemical properties that are critical for analytical method development and validation.
| Evidence Dimension | Structural Modification at C3 Position of Phenyl Ring |
|---|---|
| Target Compound Data | Formyl (-CHO) group; Molecular Weight = 319.38 g/mol |
| Comparator Or Baseline | API (Febuxostat): Cyano (-CN) group; Impurity 4: Carboxamide (-CONH2) group; Impurity 26: Carboxyl (-COOH) group |
| Quantified Difference | Functional group change leads to distinct mass (Δm/z) and polarity differences in LC-MS and HPLC analysis. |
| Conditions | Structural analysis via NMR, FT-IR, and LC-MS/MS [1]. |
Why This Matters
The specific structural identity is mandatory for its role as a reference standard; any structural analog would have different chromatographic retention times and spectral fingerprints, rendering it useless for method validation and accurate quantification.
- [1] Kadivar, M. H., et al. 'Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique.' Journal of Pharmaceutical and Biomedical Analysis 56.4 (2011): 749-757. View Source
